Butanoic acid, 2-hydroxy-4-(methylthio)-, 1-methylethyl ester
Overview
Description
The isopropyl ester of the hydroxy analogue of methionine is a derivative of methionine, an essential amino acid. This compound is primarily used in animal nutrition, particularly for ruminants, due to its ability to provide a stable and bioavailable source of methionine. Methionine is crucial for protein synthesis and various metabolic processes in animals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the isopropyl ester of the hydroxy analogue of methionine involves the esterification of 2-hydroxy-4-methylthiobutanoic acid with isopropanol. The reaction typically requires an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction mixture is continuously stirred and heated to maintain the desired temperature. After the reaction is complete, the product is purified through distillation to remove any unreacted starting materials and by-products. The final product is then formulated into various forms, such as liquid or dry feed additives, for use in animal nutrition.
Chemical Reactions Analysis
Types of Reactions
The isopropyl ester of the hydroxy analogue of methionine undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its parent acid and isopropanol in the presence of water and an acid or base catalyst.
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones under oxidative conditions.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: 2-hydroxy-4-methylthiobutanoic acid and isopropanol.
Oxidation: Sulfoxides or sulfones of the parent acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The isopropyl ester of the hydroxy analogue of methionine has several scientific research applications:
Animal Nutrition: It is widely used as a feed additive to improve the nutritional quality of animal diets, particularly for ruminants. It enhances protein synthesis and overall growth performance.
Metabolic Studies: Researchers use this compound to study methionine metabolism and its effects on various physiological processes in animals.
Microbial Studies: It is used to investigate the impact of methionine analogues on rumen microbial communities and their metabolic activities.
Mechanism of Action
The isopropyl ester of the hydroxy analogue of methionine exerts its effects by providing a bioavailable source of methionine. Upon ingestion, the ester is hydrolyzed in the rumen to release 2-hydroxy-4-methylthiobutanoic acid, which is then absorbed and utilized by the animal. Methionine plays a crucial role in protein synthesis, methylation reactions, and the synthesis of other important biomolecules. The isopropyl ester form enhances the stability and bioavailability of methionine, ensuring efficient absorption and utilization.
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-4-methylthiobutanoic acid: The parent acid of the isopropyl ester.
Calcium salt of the hydroxy analogue of methionine: Another derivative used in animal nutrition.
Methionine: The essential amino acid itself.
Uniqueness
The isopropyl ester of the hydroxy analogue of methionine is unique due to its enhanced stability and bioavailability compared to other forms of methionine. Its ester form allows for better absorption and utilization in the animal’s digestive system, making it a more efficient source of methionine for ruminants.
Properties
IUPAC Name |
propan-2-yl 2-hydroxy-4-methylsulfanylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3S/c1-6(2)11-8(10)7(9)4-5-12-3/h6-7,9H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDCLHZBSWMJGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(CCSC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90435988 | |
Record name | AGN-PC-0OHP7Y | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90435988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57296-04-5 | |
Record name | AGN-PC-0OHP7Y | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90435988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | propan-2-yl 2-hydroxy-4-(methylsulfanyl)butanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What was the primary objective of the research conducted on Nellore bulls, and what were the key findings related to HMBi?
A1: The study investigated the effects of supplementing the diet of Nellore bulls with the isopropyl ester of the hydroxy analogue of methionine (HMBi) during the wet season while they grazed on pasture. [] Although the abstract doesn't provide specific results, it suggests the research aimed to determine if HMBi supplementation impacted the bulls' performance, likely focusing on growth rate and possibly meat quality. The full text of the paper would be needed to elaborate on specific findings related to HMBi's effects on the studied parameters.
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